molecular formula C17H17BrN2O B6073217 N-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide

N-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide

Cat. No.: B6073217
M. Wt: 345.2 g/mol
InChI Key: ULJYLFFRAZABPX-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide is an organic compound that belongs to the class of amides It features a bromophenyl group attached to an acetamide moiety, which is further linked to a dihydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide typically involves the following steps:

    Formation of the Acetamide Intermediate: The initial step involves the reaction of 3-bromophenylamine with acetic anhydride to form N-(3-bromophenyl)acetamide.

    Cyclization to Form Dihydroisoquinoline: The N-(3-bromophenyl)acetamide is then subjected to a Pictet-Spengler reaction with an appropriate aldehyde to form the dihydroisoquinoline ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of acid catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization reaction.

    Solvents: Common solvents include ethanol, methanol, or dichloromethane.

    Temperature and Pressure: Reactions are typically carried out at elevated temperatures (50-100°C) and atmospheric pressure.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline ring, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the dihydroisoquinoline ring to a tetrahydroisoquinoline.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products:

    Oxidation: Isoquinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

N-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of drugs targeting neurological disorders and cancer.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Potential use in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels in biological systems.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide
  • N-(3-fluorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide
  • N-(3-methylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide

Comparison:

  • Uniqueness: The presence of the bromine atom in N-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide imparts unique reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.
  • Reactivity: The bromine atom can participate in specific substitution reactions that are not feasible with other halogens or substituents.
  • Biological Activity: The compound’s biological activity may differ due to variations in electronic and steric effects introduced by different substituents.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O/c18-15-6-3-7-16(10-15)19-17(21)12-20-9-8-13-4-1-2-5-14(13)11-20/h1-7,10H,8-9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJYLFFRAZABPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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